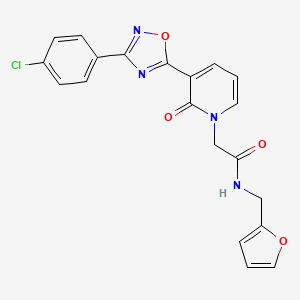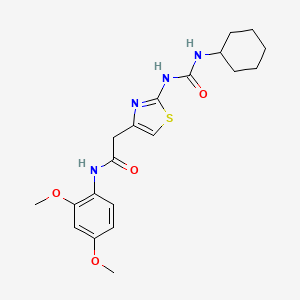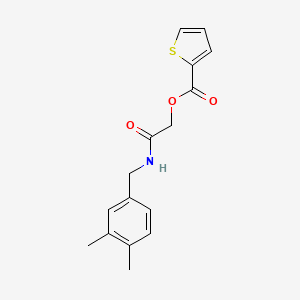
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide, also known as CTET, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CTET is a small molecule that belongs to the family of oxalamides, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Biomarker for Carcinogen Exposure and Tobacco Research
N1-(2-cyanophenyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide may be used as a biomarker in the measurement of human urinary carcinogen metabolites. It plays a crucial role in obtaining valuable information about tobacco and cancer relationships. NNAL and NNAL-Gluc are particularly useful biomarkers derived from a tobacco-specific carcinogen. Their sensitivity and specificity are pivotal for environmental tobacco smoke (ETS) exposure studies and other tobacco-related research (Hecht, 2002).
Environmental Fate and Toxicity of Degradation Products
The compound is involved in studies that assess the environmental fate, mammalian, and ecotoxicity of chemical warfare agent degradation products. It contributes to understanding the degradation processes like hydrolysis, microbial degradation, oxidation, and photolysis. The study of these degradation products is crucial for evaluating previous chemical warfare agent presence or degradation events (Munro et al., 1999).
Sorption Behavior in Soil and Organic Matter
The compound's components are utilized in research focusing on the sorption behavior of certain herbicides like 2,4-D in soil, organic matter, and minerals. These studies are crucial for understanding the environmental behavior of these herbicides and their potential impact on ecosystems (Werner, Garratt, & Pigott, 2012).
Chemical and Pharmacological Significance of Morpholine Derivatives
The morpholine component of the compound is significant in the chemical and pharmacological fields. Morpholine and its derivatives exhibit a broad spectrum of pharmacological activities. The research in this area aims to understand the pharmacophoric activities of morpholine and its analogues, which can lead to the design and synthesis of novel therapeutic agents (Asif & Imran, 2019).
Application in Coordination Chemistry and Biological Fields
The thiourea component of the compound has extensive applications as ligands in coordination chemistry. The compound's nitrogen substituents influence intra- and intermolecular hydrogen-bonding interactions, impacting coordination properties. These compounds have biological applications and are subject to high-throughput screening assays and structure–activity analyses (Saeed, Flörke, & Erben, 2014).
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c20-12-14-4-1-2-5-15(14)22-19(25)18(24)21-13-16(17-6-3-11-27-17)23-7-9-26-10-8-23/h1-6,11,16H,7-10,13H2,(H,21,24)(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYGVUBGWLJABR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)
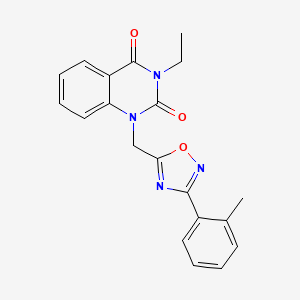
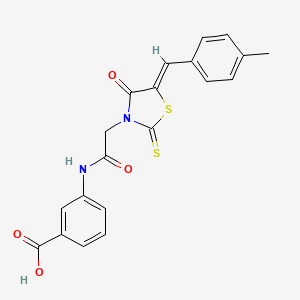




![N-[1-[(4-Fluorophenyl)methyl]piperidin-4-yl]prop-2-enamide](/img/structure/B2404505.png)

